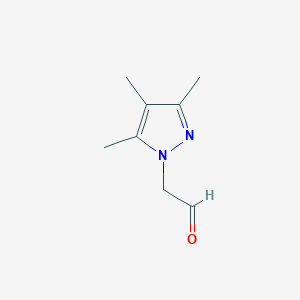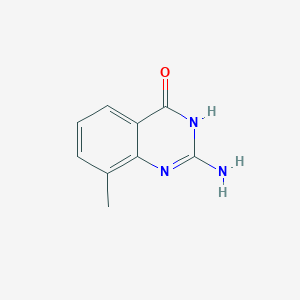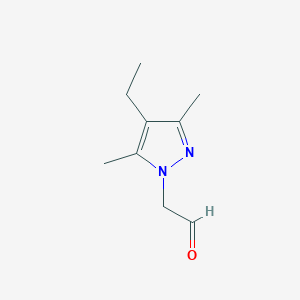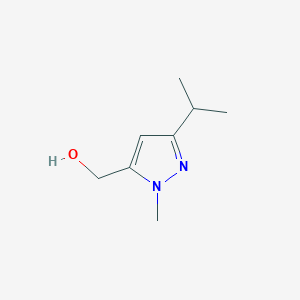
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde
Übersicht
Beschreibung
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde” is a chemical compound with the molecular formula C8H12N2O and a molecular weight of 152.19 . It is characterized by a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde” is characterized by a pyrazole ring, which is a five-membered aromatic heterocycle with two nitrogen atoms . The exact structure would require further analysis using techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
“(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde” has a predicted boiling point of 248.6±28.0 °C and a predicted density of 1.06±0.1 g/cm3 . It also has a predicted pKa value of 3.31±0.10 .Wissenschaftliche Forschungsanwendungen
Synthesis of Heterocyclic Compounds
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetaldehyde, as part of the broader family of pyrazolyl compounds, plays a significant role in the synthesis of heterocyclic compounds. These compounds are critical in pharmaceuticals, agrochemicals, and dyes due to their biological and chemical properties. Research has demonstrated methods for constructing heterocyclic compounds like tetrahydrobenzo[b]pyrans, which are significant in drug discovery due to their pharmacological properties. The synthesis involves multi-component reactions using organocatalysts, highlighting the compound's utility in creating valuable heterocyclic compounds with potential applications in green chemistry due to the use of water and ethanol as solvents [H. Kiyani, 2018].
Role in Medicinal Chemistry
Pyrazoline derivatives, closely related to the chemistry of (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde, are noted for their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These compounds are synthesized through reactions involving aldehydes and have shown significant potential as leads for new therapeutic agents. The synthesis of these derivatives demonstrates the compound's importance in drug discovery, offering pathways to developing novel drugs with enhanced efficacy and safety profiles [A. M. Dar & Shamsuzzaman, 2015].
Polymerization and Material Science Applications
Research into the polymerization of aldehydes, including those with complex structures like (3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde, has opened new avenues in material sciences. These studies focus on creating polymers with specific properties for industrial applications, ranging from coatings to plastic materials with enhanced durability and resistance to environmental factors. The investigations into the mechanisms of polymerization and the properties of resulting polymers underscore the compound's versatility beyond pharmaceutical applications [P. Kubisa et al., 1980].
Insights into Biochemical Processes
(3,4,5-Trimethyl-1H-pyrazol-1-yl)acetaldehyde and its derivatives also provide insights into biochemical processes, including the metabolism of ethanol and the formation of acetaldehyde, a critical aspect of alcohol consumption's physiological effects. Studies on genetic polymorphisms related to ethanol metabolism have implications for understanding individual variations in alcohol tolerance and the risk of developing alcoholism, offering potential targets for therapeutic intervention [E. Quertemont, 2004].
Eigenschaften
IUPAC Name |
2-(3,4,5-trimethylpyrazol-1-yl)acetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-6-7(2)9-10(4-5-11)8(6)3/h5H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDRVWSQHZOUDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4,5-trimethyl-1H-pyrazol-1-yl)acetaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(2E)-3-[2-(Benzyloxy)-3-methoxyphenyl]acrylic acid](/img/structure/B3086960.png)

![1-[5-(4-Fluorophenyl)-2-furyl]methanamine hydrochloride](/img/structure/B3086975.png)

![6-(1-Ethylpyrazol-3-yl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3086987.png)
![3-[5-(1-Ethylpyrazol-4-yl)-3-(trifluoromethyl)pyrazolyl]propanenitrile](/img/structure/B3087010.png)
![[2-(1-ethyl-1H-pyrazol-3-yl)-1H-benzimidazol-1-yl]acetic acid](/img/structure/B3087019.png)
![2-(3-Cyclopropyl-4-(difluoromethyl)-6-(1-methyl-1H-pyrazol-3-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid](/img/structure/B3087024.png)

![1-cyclopentyl-6-(1-ethyl-1H-pyrazol-3-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B3087043.png)
![1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]-4-methylpiperazine](/img/structure/B3087049.png)